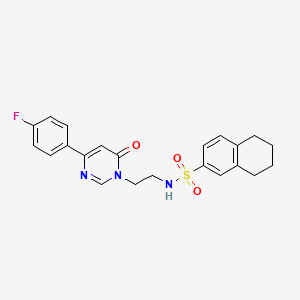

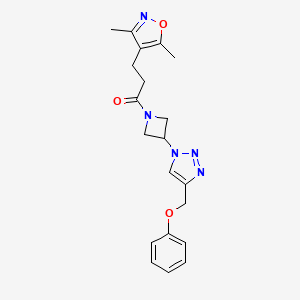

![molecular formula C18H23F2NO B2670654 N-{[4-(difluoromethoxy)phenyl]methyl}adamantan-1-amine CAS No. 775314-82-4](/img/structure/B2670654.png)

N-{[4-(difluoromethoxy)phenyl]methyl}adamantan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{[4-(difluoromethoxy)phenyl]methyl}adamantan-1-amine, commonly known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used in the treatment of Alzheimer's disease and other neurodegenerative disorders. Memantine has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.

Applications De Recherche Scientifique

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

A study on adamantane-1,3,4-thiadiazole hybrids, including analysis through QTAIM, provides insights into the orientation and stabilization of structures via non-covalent interactions. These findings may be relevant for understanding molecular interactions involving similar adamantane derivatives (El-Emam et al., 2020).

Neuroprotective Agents Development

Research has focused on synthesizing fluorescent adamantane amines with multifunctional neuroprotective activities. These compounds show promise in developing novel ligands for neurological assays due to their ability to modulate various neurological targets and their antioxidant properties (Joubert et al., 2011).

Palladium-Catalyzed C–H Arylation

The methylene C(sp3)–H arylation of the adamantyl scaffold, facilitated by palladium catalysis, is a key method for introducing aromatic groups. This process allows for the efficient creation of memantine analogs, underscoring the versatility of adamantane derivatives in synthetic chemistry (Lao et al., 2015).

Crystallographic Studies

Crystallographic analysis of adamantane-1-ammonium 1-adamantanecarboxylate reveals its potential as a bioactive substance and antiviral agent. The complex's stabilization through intermolecular hydrogen bonding and van der Waals forces highlights the importance of adamantane derivatives in designing bioactive compounds (Mullica et al., 1999).

Synthesis of Ethyl [(Adamantan-1-yl)alkylene(phenylene)amino]oxoacetates

The preparation of these compounds through the reaction of adamantane series amines with ethyl chlorooxoacetate and oxalyl chloride underlines the synthetic flexibility of adamantane for generating diverse functional molecules. This research broadens the scope of adamantane derivatives in medicinal chemistry (D’yachenko et al., 2019).

Novel Antiviral Drug Candidates

The design of M2-S31N inhibitors, a class of adamantanes, targets the predominant mutation in influenza A viruses, presenting a high barrier to drug resistance and synergistic effects with other antivirals. This underscores the potential of adamantane derivatives as antiviral agents (Ma et al., 2016).

Propriétés

IUPAC Name |

N-[[4-(difluoromethoxy)phenyl]methyl]adamantan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F2NO/c19-17(20)22-16-3-1-12(2-4-16)11-21-18-8-13-5-14(9-18)7-15(6-13)10-18/h1-4,13-15,17,21H,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWLPYISTUWEGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCC4=CC=C(C=C4)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2670571.png)

![1,4-Bis(4-bromobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2670580.png)

![4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid](/img/structure/B2670586.png)

![[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2670590.png)

![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2670591.png)

![2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2670592.png)